6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a nitro group at the 6th position and a trifluoromethyl group at the 3rd position on the triazolo[4,3-a]pyridine ring system. It has a molecular formula of C7H3F3N4O2 and a molecular weight of 232.12 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-cancer , antifungal , and antibacterial activities, suggesting a broad range of potential targets.
Mode of Action
Related compounds have been shown to induce apoptosis in cancer cells . This is often achieved by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of caspases and initiation of cell death .
Biochemical Pathways
Related compounds have been found to interfere with the growth of various fungi and bacteria , suggesting that they may disrupt essential biochemical pathways in these organisms.
Result of Action
Related compounds have shown promising results in anti-cancer studies, with one compound demonstrating significant anti-cancer activity against ht-29 colon cancer cell lines .
Preparation Methods
The synthesis of 6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of chlorobenzene and trifluoroacetic anhydride, followed by a series of reactions including refluxing and distillation to obtain the desired product .
Chemical Reactions Analysis
6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with other heterocyclic compounds to form more complex structures.
Common reagents used in these reactions include hydrazine hydrate, trifluoroacetic anhydride, and palladium/carbon . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities and is used in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit biological activities and are used in medicinal chemistry.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine: This compound has similar structural features and is used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)6-12-11-5-2-1-4(14(15)16)3-13(5)6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARERAMISBPJMHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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